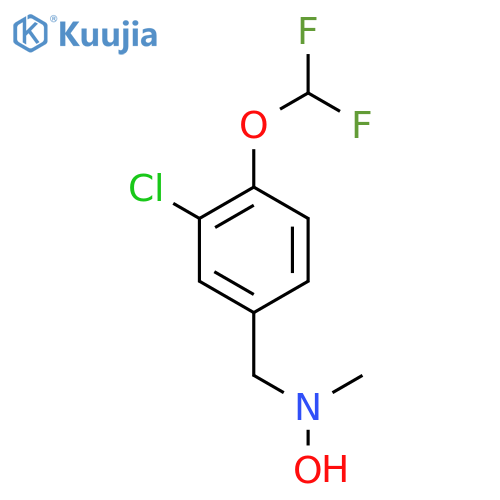

Cas no 2229324-33-6 (N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine)

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- 2229324-33-6

- N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine

- EN300-1970356

- N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine

-

- インチ: 1S/C9H10ClF2NO2/c1-13(14)5-6-2-3-8(7(10)4-6)15-9(11)12/h2-4,9,14H,5H2,1H3

- InChIKey: ALSOZZMQAQMDKJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)CN(C)O)OC(F)F

計算された属性

- せいみつぶんしりょう: 237.0368126g/mol

- どういたいしつりょう: 237.0368126g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1970356-5.0g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 5g |

$2110.0 | 2023-06-01 | ||

| Enamine | EN300-1970356-0.05g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 0.05g |

$612.0 | 2023-09-16 | ||

| Enamine | EN300-1970356-10g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 10g |

$3131.0 | 2023-09-16 | ||

| Enamine | EN300-1970356-5g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 5g |

$2110.0 | 2023-09-16 | ||

| Enamine | EN300-1970356-0.5g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 0.5g |

$699.0 | 2023-09-16 | ||

| Enamine | EN300-1970356-1.0g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 1g |

$728.0 | 2023-06-01 | ||

| Enamine | EN300-1970356-10.0g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 10g |

$3131.0 | 2023-06-01 | ||

| Enamine | EN300-1970356-0.1g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 0.1g |

$640.0 | 2023-09-16 | ||

| Enamine | EN300-1970356-0.25g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 0.25g |

$670.0 | 2023-09-16 | ||

| Enamine | EN300-1970356-1g |

N-{[3-chloro-4-(difluoromethoxy)phenyl]methyl}-N-methylhydroxylamine |

2229324-33-6 | 1g |

$728.0 | 2023-09-16 |

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamineに関する追加情報

Professional Introduction to N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine (CAS No. 2229324-33-6)

N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine is a specialized organic compound with significant applications in the field of pharmaceutical research and chemical synthesis. This compound, identified by its CAS number 2229324-33-6, has garnered attention due to its unique structural properties and potential utility in the development of novel therapeutic agents. The presence of both chloro and difluoromethoxy substituents in its aromatic ring makes it a particularly intriguing molecule for further investigation.

The compound's molecular structure, characterized by a phenyl ring substituted with 3-chloro and 4-(difluoromethoxy) groups, contributes to its distinct chemical behavior. The chloro group introduces electrophilic characteristics, while the difluoromethoxy group enhances lipophilicity and metabolic stability. These features make N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine a promising candidate for use in drug design, particularly in the synthesis of kinase inhibitors and other targeted therapies.

In recent years, there has been growing interest in the development of small-molecule inhibitors for protein kinases, which play a crucial role in various cellular processes and are often implicated in diseases such as cancer. The structural motif present in N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine aligns well with the binding pockets of many kinases, suggesting its potential as a lead compound for further optimization.

Recent studies have highlighted the importance of fluorine-containing compounds in pharmaceutical development due to their ability to enhance drug efficacy and bioavailability. The difluoromethoxy group in this compound is particularly noteworthy, as it has been shown to improve metabolic stability and binding affinity. This has led to increased interest in exploring derivatives of N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine for use in next-generation drug candidates.

The compound's hydroxylamine moiety also presents interesting opportunities for further chemical manipulation. Hydroxylamines are known for their reactivity and ability to participate in various organic transformations, making them valuable intermediates in synthetic chemistry. The N-methyl group further enhances the compound's versatility, allowing for additional functionalization and derivatization.

The synthesis of N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the introduction of the chloro and difluoromethoxy groups onto the phenyl ring, followed by the formation of the hydroxylamine linkage. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

Evaluation of the compound's pharmacological properties has been ongoing, with initial studies focusing on its interaction with target enzymes and its potential toxicity profile. Preliminary results suggest that N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine exhibits promising activity against certain kinases while maintaining a favorable safety profile. Further preclinical studies are necessary to fully assess its therapeutic potential and to identify any potential side effects.

The development of novel pharmaceuticals is a complex process that requires interdisciplinary collaboration between chemists, biologists, and clinicians. N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine represents an exciting example of how structural innovation can lead to the discovery of new therapeutic agents. Its unique combination of substituents makes it a valuable tool for researchers exploring new frontiers in drug design.

3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine will play an increasingly important role in the development of next-generation pharmaceuticals. Its potential as a lead compound for kinase inhibitors and other targeted therapies underscores its significance in modern medicinal chemistry.

2229324-33-6 (N-{3-chloro-4-(difluoromethoxy)phenylmethyl}-N-methylhydroxylamine) 関連製品

- 2866323-16-0(1-(2-Methoxyphenyl)piperidin-4-amine dihydrochloride)

- 127426-56-6((3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol)

- 2229436-53-5(1-(5-chloro-1H-indol-2-yl)-3,3-difluorocyclobutylmethanamine)

- 1215327-33-5(Pamoic Acid-d10)

- 2320726-48-3(N-(2-methyl-4-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)-1-phenylmethanesulfonamide)

- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)

- 1160246-32-1(3-{5-methyl-1H-pyrazolo3,4-bpyridin-1-yl}propanenitrile)

- 899988-86-4(4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzene-1-sulfonamide)

- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)

- 2580187-82-0(tert-butyl 6-(aminomethyl)pyridine-2-carboxylate)